N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14637514
InChI: InChI=1S/C28H34N2O2/c1-29(20-23-9-5-3-6-10-23)26-15-17-30(18-16-26)21-25-13-14-27(31-2)28(19-25)32-22-24-11-7-4-8-12-24/h3-14,19,26H,15-18,20-22H2,1-2H3
SMILES:
Molecular Formula: C28H34N2O2
Molecular Weight: 430.6 g/mol

N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine

CAS No.:

Cat. No.: VC14637514

Molecular Formula: C28H34N2O2

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine -

Specification

Molecular Formula C28H34N2O2
Molecular Weight 430.6 g/mol
IUPAC Name N-benzyl-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methylpiperidin-4-amine
Standard InChI InChI=1S/C28H34N2O2/c1-29(20-23-9-5-3-6-10-23)26-15-17-30(18-16-26)21-25-13-14-27(31-2)28(19-25)32-22-24-11-7-4-8-12-24/h3-14,19,26H,15-18,20-22H2,1-2H3
Standard InChI Key CQIVRYQFSZRDIP-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Introduction

Chemical Structure and Properties

N-Benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine features a piperidine ring substituted at the 4-position with an N-methyl-N-benzylamine group and at the 1-position with a 3-(benzyloxy)-4-methoxybenzyl moiety. The IUPAC name, N-benzyl-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methylpiperidin-4-amine, reflects its intricate substitution pattern. Key identifiers include:

PropertyValue
Molecular FormulaC28H34N2O2\text{C}_{28}\text{H}_{34}\text{N}_2\text{O}_2
Molecular Weight430.6 g/mol
Canonical SMILESCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4
PubChem CID3812295
InChIKeyCQIVRYQFSZRDIP-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthetic Approaches

While no published protocols directly describe the synthesis of N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine, analogous tertiary amines are typically synthesized via reductive amination or transition metal-catalyzed coupling. A notable method involves the iridium-catalyzed reaction of benzylamines with aldehydes in methanol at 100°C under argon, yielding N-methylated tertiary amines . For example:

  • Reagents: Benzylamine, 4-methoxybenzaldehyde, iridium catalyst (0.2 mol%), Cs2_2CO3_3 (20 mol%), methanol.

  • Conditions: 16 hours at 100°C under inert atmosphere.

  • Workup: Solvent evaporation followed by silica gel chromatography .

This method achieved high yields (up to 95%) for structurally similar compounds, suggesting its applicability to the target molecule .

Critical Reaction Parameters

  • Solvent Dependency: Methanol is essential for successful N-methylation; alternatives like isopropanol or tert-butanol led to undesired byproducts .

  • Catalyst Load: Iridium complexes (e.g., Cat. 1 in Ref ) at 0.2 mol% optimized efficiency.

  • Intermediate Isolation: Key intermediates like N-benzyl-1-(4-methoxyphenyl)methanimine were identified via 1H^1\text{H} NMR, confirming a stepwise mechanism .

Research Findings

Kinetic and Mechanistic Studies

Time-dependent studies of analogous reactions revealed:

  • 16-hour Incubation: Optimal for maximizing tertiary amine yield (≥90%) .

  • Isotope Labeling: Deuterated methanol (CD3OD\text{CD}_3\text{OD}) confirmed hydrogen transfer from solvent to product, implicating a borrowing-hydrogen mechanism .

Comparative Reactivity

Control experiments demonstrated that:

  • Without Catalyst: Only imine intermediates formed (e.g., N-benzyl-1-(4-methoxyphenyl)methanimine) .

  • Base-Free Conditions: Reaction efficiency dropped by 60%, underscoring Cs2_2CO3_3’s role in deprotonation .

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